molecular formula C21H18N2O6 B6510743 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 892758-46-2

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

Cat. No. B6510743
CAS RN: 892758-46-2
M. Wt: 394.4 g/mol
InChI Key: BVUOIXSITYZNTG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 2H-chromen-2-one (a type of coumarin), an oxadiazole ring, and methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have interesting biological activities, as coumarins and oxadiazoles are often found in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic rings, the oxadiazole ring, and the ether and carbonyl groups in the chromen-2-one. The presence of the methoxy groups could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The methoxy groups could be demethylated under certain conditions. The carbonyl group in the chromen-2-one could undergo reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have been found to have a variety of biological activities, including antioxidant, anticancer, and antimicrobial activities .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

Future research could explore the potential biological activities of this compound, as well as its physical and chemical properties. It would also be interesting to investigate the synthesis of this compound and related compounds .

properties

IUPAC Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-4-27-16-10-5-7-12-11-14(21(24)28-17(12)16)20-22-19(23-29-20)13-8-6-9-15(25-2)18(13)26-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUOIXSITYZNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

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